molecular formula C23H25N3OS B216210 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

Numéro de catalogue B216210
Poids moléculaire: 391.5 g/mol
Clé InChI: WDTKEKPFVVOBIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide, also known as CTDP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is not fully understood. However, it has been proposed that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide exerts its effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide reduces oxidative stress, inhibits cell proliferation, induces apoptosis, and reduces the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide exhibits neuroprotective effects, reduces tumor growth, and reduces inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide for lab experiments is its relatively low toxicity. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to have low toxicity in both in vitro and in vivo studies. Another advantage is its solubility in various solvents, which makes it easy to use in experiments. However, one of the limitations of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide is its limited stability in aqueous solutions, which can affect its effectiveness in experiments.

Orientations Futures

There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide. One direction is to explore its potential therapeutic applications in other fields such as cardiovascular diseases and diabetes. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, the development of more stable analogs of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide could improve its effectiveness in experiments.

Méthodes De Synthèse

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide as a white crystalline solid with a melting point of 182-184°C.

Applications De Recherche Scientifique

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been studied for its potential therapeutic applications in various fields such as neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In cancer, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In inflammation, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Propriétés

Nom du produit

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

Formule moléculaire

C23H25N3OS

Poids moléculaire

391.5 g/mol

Nom IUPAC

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide

InChI

InChI=1S/C23H25N3OS/c27-21(24-23-26-25-22(28-23)19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,24,26,27)

Clé InChI

WDTKEKPFVVOBIB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

C1CCC(CC1)C2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.